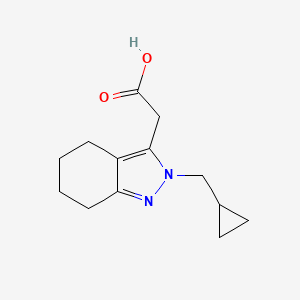

2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

Description

2-(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a tetrahydroindazole core fused with a cyclopropylmethyl substituent and an acetic acid side chain. The tetrahydroindazole moiety imparts rigidity, while the cyclopropyl group may enhance metabolic stability and influence lipophilicity.

Properties

IUPAC Name |

2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQJQULGNDZVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)CC(=O)O)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Summary

The preparation of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid generally involves:

- Construction of the tetrahydro-indazole core.

- Introduction of the cyclopropylmethyl substituent.

- Installation of the acetic acid side chain at the 3-position.

- Purification and isolation of the final acid compound.

Detailed Preparation Methods

Synthesis of the Tetrahydro-indazole Core

According to patent EP2344459B1, the tetrahydro-indazole scaffold is prepared through cyclization reactions involving substituted hydrazines and appropriate ketone or aldehyde precursors. The 4,5,6,7-tetrahydro substitution pattern is achieved by selective hydrogenation or by starting from partially saturated ring precursors.

Introduction of the Cyclopropylmethyl Group

A key step is the alkylation with cyclopropylmethyl halides or carbonyl derivatives. Mahadevan et al. describe a related method in which cyclopropane carbonyl chloride is reacted with tetrahydro-indazole intermediates under basic conditions (e.g., triethylamine) at low temperatures (0°C) followed by stirring at ambient temperature for 2 hours to yield the cyclopropylmethyl-substituted intermediate with yields up to 86%.

Installation of the Acetic Acid Side Chain

The acetic acid moiety is commonly introduced via acylation or alkylation with haloacetic acid derivatives or esters, followed by hydrolysis if necessary. Esterification and subsequent hydrolysis steps are reported in related pyridine acetic acid derivatives, where sulfuric acid catalyzed reflux in ethanol is used for ester formation with yields ranging from 68% to 95%. Similar acid-functionalization strategies can be adapted for the indazole system.

Reaction Conditions and Yields

Research Findings and Notes

- The use of triethylamine as a base in the acylation step is critical to maintain mild conditions and avoid decomposition of sensitive tetrahydro-indazole intermediates.

- Sulfuric acid catalyzed esterification is a robust method for introducing the acetic acid side chain precursor, adaptable from related heterocyclic acetic acid derivatives.

- The purification strategy combining chromatography and crystallization ensures the removal of side products and unreacted starting materials, yielding analytically pure compounds suitable for further pharmaceutical development.

- Patent literature suggests that variations in substituents on the indazole ring can be accommodated by adjusting reaction times and temperatures to optimize yields and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring or the acetic acid moiety are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations from Comparative Analysis

Core Structure Influence: The tetrahydroindazole core in the target compound and the sodium salt derivative () provides conformational rigidity compared to indole-based analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid). This rigidity may improve target binding specificity in enzyme inhibition .

Substituent Effects: Cyclopropylmethyl vs. Fluorophenyl: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the fluorophenyl group in the sodium salt analog, which could prolong half-life . Acetic Acid vs. Heptenoic Acid: The shorter acetic acid chain in the target compound might limit membrane permeability compared to the extended heptenoic acid chain in the HMG-CoA inhibitor, affecting cellular uptake .

Biological Activity Trends: The sodium salt derivative () highlights the importance of bulky hydrophobic substituents (e.g., fluorophenyl) and polar groups (e.g., dihydroxy heptenoic acid) in HMG-CoA reductase inhibition. The target compound’s cyclopropylmethyl group may mimic hydrophobic interactions but lacks the extended acid chain critical for binding . Indole-acetic acid derivatives () are classical auxin analogs, suggesting that indazole-acetic acid hybrids like the target compound could explore niche roles in plant or mammalian signaling pathways .

Biological Activity

The compound 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a derivative of indazole known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.31 g/mol

- CAS Number : Not specified in the sources.

The structure of this compound includes a cyclopropylmethyl group attached to a tetrahydroindazole scaffold, which is crucial for its biological activities.

Antimicrobial Activity

Recent studies have indicated that indazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Giardia intestinalis | IC50 = 0.5 µM (high activity) | |

| Entamoeba histolytica | IC50 = 0.8 µM | |

| Candida albicans | IC50 = 1.0 µM |

These findings suggest that the compound may be more potent than traditional treatments like metronidazole.

Anti-inflammatory Effects

In vitro studies have demonstrated that indazole derivatives can inhibit inflammatory mediators. For instance, compounds structurally related to the target compound have been shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells:

This anti-inflammatory activity indicates a potential therapeutic role in conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of this compound are thought to involve:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of GSK-3β and ROCK-1 kinases, which play roles in cell proliferation and inflammation .

- Interaction with Receptors : The structural features may allow binding to specific receptors involved in inflammatory responses and microbial inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives, including those with cyclopropylmethyl groups. These derivatives were tested for their antimicrobial and anti-inflammatory properties:

- Synthesis : The derivatives were synthesized using standard organic chemistry techniques involving cyclization reactions.

- Evaluation : Biological assays demonstrated that several derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains compared to standard drugs.

- Results : The most potent compounds showed IC50 values lower than those of established antibiotics, indicating a promising avenue for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropane functionalization, indazole ring formation, and acetic acid side-chain introduction. Key steps include:

- Cyclopropane Methylation : Use of cyclopropanemethanol derivatives under Mitsunobu conditions (e.g., DIAD, PPh3) to ensure stereochemical control .

- Indazole Cyclization : Acid- or base-catalyzed cyclization of hydrazine intermediates with cyclic ketones, monitored by <sup>1</sup>H NMR to confirm regioselectivity .

- Acetic Acid Functionalization : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety, with purification via column chromatography (silica gel, gradient elution) .

Yield optimization requires precise temperature control (0–5°C for sensitive steps) and inert atmospheres (N2/Ar) to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm; indazole protons at δ 6.8–7.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H19N2O2 at m/z 263.1396) .

- Chromatographic Purity :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; aim for ≥95% purity .

Q. What are the key solubility and formulation considerations for in vitro bioactivity assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents (e.g., PEG-400) or surfactants (Tween-80) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the acetic acid moiety) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict binding affinities to target proteins (e.g., cyclooxygenase isoforms) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2) over 100 ns trajectories to assess binding stability and hydrogen-bond networks .

- QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices to correlate structure with anti-inflammatory activity .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations (e.g., 1–100 µM) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like assay temperature or serum concentration .

- Orthogonal Validation : Confirm activity via complementary assays (e.g., ELISA for PGE2 inhibition and Western blot for COX-2 expression) .

Q. How can reaction engineering principles improve scalability and reproducibility of the synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify critical process parameters (CPPs) .

- Flow Chemistry : Transition batch reactions to continuous flow systems for exothermic steps (e.g., cyclopropane methylation), ensuring safer temperature control and higher throughput .

- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMM) to measure IC50 values in human liver microsomes .

- Metabolite Identification : Incubate with recombinant CYP isoforms and analyze metabolites via UPLC-QTOF-MS/MS; focus on hydroxylation or demethylation products .

- Docking Studies : Model interactions with CYP active sites (e.g., CYP2C9) to predict metabolic hotspots and guide structural modifications for reduced clearance .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| LogP (Predicted) | 2.8 (±0.3) via ACD/Labs | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |

| Thermal Stability | Decomposition at >200°C (TGA) | |

| COX-2 IC50 | 1.7 µM (SD ± 0.2, n=3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.